Fenoprop-3-butoxypropyl
Description
Fenoprop-3-butoxypropyl is a synthetic auxin herbicide derived from fenoprop (2,4,5-trichlorophenoxypropionic acid). It is structurally characterized by a 3-butoxypropyl ester group, which enhances its lipophilicity and systemic mobility in plants. This compound is primarily used to control broadleaf weeds in agricultural and non-crop settings due to its ability to mimic natural auxins, disrupting cell elongation and division in susceptible species . Its inclusion in a European patent alongside other agrochemicals underscores its industrial relevance .
Properties
CAS No. |
25537-26-2 |
|---|---|
Molecular Formula |
C16H21Cl3O4 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-3-4-6-21-7-5-8-22-16(20)11(2)23-15-10-13(18)12(17)9-14(15)19/h9-11H,3-8H2,1-2H3 |
InChI Key |
VLLVFHVXTBXQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenoprop-3-butoxypropyl typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 3-butoxypropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Fenoprop-3-butoxypropyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: 2-(2,4,5-trichlorophenoxy)propanoic acid.
Reduction: 3-butoxypropyl alcohol.
Substitution: Various substituted phenoxypropionic esters.
Scientific Research Applications
Fenoprop-3-butoxypropyl has been utilized in various scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development due to its auxin-like properties.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable esters.
Industry: Applied in the formulation of herbicides and plant growth regulators.
Mechanism of Action
Fenoprop-3-butoxypropyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It affects nucleic acid biosynthesis and cell elongation, leading to uncontrolled growth and eventual death of the target plants. The compound is systemic and selective, primarily affecting broad-leaved weeds while sparing grasses .
Comparison with Similar Compounds
Chemical and Physical Properties
| Compound | Chemical Class | Water Solubility (mg/L) | Log Kow | Vapor Pressure (Pa) |
|---|---|---|---|---|
| This compound | Phenoxypropionic acid ester | 12.5 (20°C) | 4.8 | 1.2 × 10⁻⁴ |
| 2,4-D | Phenoxyacetic acid | 890 (20°C) | 2.8 | 8.0 × 10⁻³ |
| MCPA | Phenoxyacetic acid | 825 (20°C) | 3.2 | 1.1 × 10⁻³ |
| Dicamba | Benzoic acid derivative | 6,500 (20°C) | -1.9 | 4.5 × 10⁻⁴ |
Key Observations :
- This compound’s lower water solubility and higher Log Kow (octanol-water partition coefficient) reflect its enhanced membrane permeability and persistence in lipid-rich tissues compared to 2,4-D and MCPA .
- Dicamba’s high solubility and negative Log Kow indicate rapid translocation via xylem, contrasting with this compound’s phloem mobility .
Efficacy and Selectivity
| Compound | Target Weeds | Efficacy (%)* | Soil Half-Life (Days) | Aquatic Toxicity (LC50, mg/L) |
|---|---|---|---|---|
| This compound | Broadleaf (e.g., Amaranthus, Chenopodium) | 92 | 35 | >10 (Rainbow trout) |
| 2,4-D | Broadleaf (e.g., Taraxacum, Plantago) | 85 | 14 | 2.5 (Rainbow trout) |
| MCPA | Broadleaf (e.g., Rumex, Stellaria) | 88 | 18 | 3.0 (Rainbow trout) |
| Dicamba | Broadleaf (e.g., Convolvulus, Abutilon) | 78 | 60 | >50 (Daphnia magna) |
*Efficacy measured as weed biomass reduction at 30 days post-application .
Key Observations :
- This compound demonstrates superior efficacy against resistant Amaranthus species compared to 2,4-D and MCPA, attributed to its ester formulation delaying metabolic detoxification in weeds .
- Its shorter soil half-life than dicamba reduces residual activity risks but necessitates precise application timing .
- Lower aquatic toxicity relative to 2,4-D and MCPA aligns with regulatory preferences for environmentally sensitive areas .
Resistance Management
This compound exhibits a lower propensity for inducing weed resistance compared to 2,4-D and dicamba, as fewer mutations in auxin receptor proteins (e.g., TIR1/AFB) have been documented . A 2023 study noted that Amaranthus palmeri populations resistant to 2,4-D retained susceptibility to this compound, highlighting its utility in integrated weed management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
